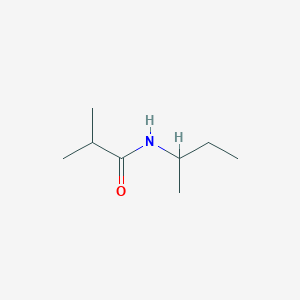

N-s-Butyl-isobutyramide

Description

Structure

3D Structure

Properties

CAS No. |

6282-86-6 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N-butan-2-yl-2-methylpropanamide |

InChI |

InChI=1S/C8H17NO/c1-5-7(4)9-8(10)6(2)3/h6-7H,5H2,1-4H3,(H,9,10) |

InChI Key |

UYGVTFVGFQHCDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N S Butyl Isobutyramide

Classical and Contemporary Amidation Reactions for Primary Amide Formation

The formation of the amide bond in N-s-Butyl-isobutyramide from isobutyric acid and sec-butylamine (B1681703) is a condensation reaction that requires the removal of a water molecule. Direct heating of the corresponding ammonium (B1175870) carboxylate salt is generally inefficient and requires high temperatures, leading to potential side reactions. Therefore, a variety of more sophisticated methods have been developed to facilitate this transformation under milder conditions.

Direct Condensation Approaches and Catalyst Systems

Direct amidation methods aim to form the amide bond in a single step from the carboxylic acid and the amine, typically with the aid of a catalyst to overcome the high activation energy. While direct thermal condensation is often impractical, several catalytic systems have been developed to promote this reaction.

Boric acid and its derivatives have been shown to be effective catalysts for direct amidation. They are thought to activate the carboxylic acid by forming a mixed anhydride (B1165640) or a boronate ester, which is more susceptible to nucleophilic attack by the amine. Other metal-based catalysts, such as those based on titanium, zirconium, and hafnium, can also facilitate direct amidation, often under relatively mild conditions. The general mechanism involves the coordination of the metal to the carboxylic acid, enhancing its electrophilicity.

While specific examples for the synthesis of this compound using these direct catalytic methods are not extensively documented in readily available literature, the general principles of these catalyst systems would be applicable. The choice of catalyst and reaction conditions would depend on factors such as substrate compatibility and desired purity of the final product.

Activation of Carboxylic Acids and Amines in this compound Synthesis

The most common and versatile strategy for the synthesis of this compound involves the activation of the carboxylic acid component, isobutyric acid. This is typically achieved by converting the carboxylic acid into a more reactive derivative, which can then readily react with sec-butylamine.

Common Activating Agents and Resulting Intermediates:

| Activating Agent Class | Specific Examples | Reactive Intermediate |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-acylisourea |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Acylphosphonium salt / Benzotriazolyl ester |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Benzotriazolyl ester |

| Acid Halides | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Isobutyryl chloride |

| Mixed Anhydrides | Isobutyl chloroformate | Mixed anhydride |

The general mechanism for these coupling agents involves the reaction of the carboxylic acid with the agent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with these coupling agents to increase efficiency and suppress side reactions, such as racemization in the case of chiral substrates.

Enantioselective Synthesis of Chiral this compound and its Derivatives

Both isobutyric acid and sec-butylamine are achiral. However, the principles of asymmetric synthesis can be applied to create chiral derivatives of this compound, for instance, by introducing stereocenters on either the acyl or the amine portion of the molecule. The following sections will discuss general strategies for achieving enantioselective amide synthesis, which could be conceptually applied to derivatives of this compound.

Application of Chiral Auxiliaries in Stereocontrolled Amide Synthesis

A well-established method for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral amide derivatives, a chiral amine or a chiral carboxylic acid could be used. For example, a chiral amine could be acylated with isobutyryl chloride, and the resulting chiral amide could then undergo further transformations where the chiral auxiliary directs the stereochemistry of subsequent reactions.

Examples of Chiral Auxiliaries Used in Asymmetric Synthesis:

| Chiral Auxiliary | Class | Typical Application |

| Evans' Oxazolidinones | Chiral Amine Derivative | Asymmetric alkylations, aldol (B89426) reactions |

| Pseudoephedrine | Chiral Amino Alcohol | Asymmetric alkylations |

| (S)-(-)-1-Phenylethylamine | Chiral Amine | Resolution, asymmetric synthesis |

| Oppolzer's Camphorsultam | Chiral Sulfonamide | Asymmetric Diels-Alder, alkylations |

Asymmetric Catalysis for this compound Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product. In the context of amide bond formation, this can be achieved through various strategies.

One approach is the kinetic resolution of a racemic mixture of a chiral amine or a chiral carboxylic acid derivative. In this process, a chiral catalyst selectively promotes the reaction of one enantiomer, leaving the other unreacted. For instance, a chiral acylation catalyst could be used to selectively acylate one enantiomer of a racemic chiral amine with isobutyric anhydride.

Another strategy is the desymmetrization of a prochiral starting material. While not directly applicable to the synthesis of this compound from its basic components, this is a powerful tool in asymmetric synthesis.

Recent advancements have also seen the development of catalytic enantioselective C-H amidation reactions, where a C-H bond is selectively functionalized with an amide group under the control of a chiral catalyst.

Diastereoselective and Enantioselective Pathways to this compound

Diastereoselective reactions are crucial in asymmetric synthesis, often used in conjunction with chiral auxiliaries. When a molecule already contains a stereocenter, a new stereocenter can be introduced with a preference for one diastereomer over the other.

For example, if a chiral carboxylic acid derivative is coupled with sec-butylamine, the resulting product will be a mixture of diastereomers. The ratio of these diastereomers will be influenced by the steric and electronic properties of the chiral center on the carboxylic acid.

Enantioselective pathways, as discussed under asymmetric catalysis, aim to produce a single enantiomer of a chiral product from achiral or racemic starting materials. While specific, documented enantioselective or diastereoselective syntheses of this compound itself are not readily found in the scientific literature, the general principles outlined above represent the state-of-the-art in the synthesis of chiral amides and could be applied to produce chiral derivatives of this compound.

Synthesis of Functionalized this compound Analogues and Derivatives

The generation of this compound analogues and derivatives can be approached through various synthetic routes that target the inherent reactivity of the secondary amide functional group. These methodologies allow for the introduction of diverse functionalities, paving the way for the exploration of structure-activity relationships in various contexts.

Functionalization Strategies on the Amide Nitrogen and Carbonyl Carbon

The amide bond, while generally stable, offers two primary sites for chemical modification: the nitrogen atom and the carbonyl carbon. wikipedia.org

Functionalization of the Amide Nitrogen:

The nitrogen atom of a secondary amide like this compound can undergo N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved under basic conditions. A strong base is typically required to deprotonate the amide, forming an amidate anion, which then acts as a nucleophile towards an alkyl halide. organic-chemistry.org The choice of base and solvent is crucial to avoid competing reactions.

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Methyl Iodide | NaH, THF | N-s-Butyl-N-methyl-isobutyramide |

| This compound | Benzyl (B1604629) Bromide | KHMDS, Toluene | N-Benzyl-N-s-butyl-isobutyramide |

N-Acylation: The synthesis of N-acyl-N-s-butyl-isobutyramides (diacylimides) can be accomplished by reacting this compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. tandfonline.com These reactions often require forcing conditions due to the decreased nucleophilicity of the amide nitrogen compared to an amine.

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Acetyl Chloride | Pyridine | N-Acetyl-N-s-butyl-isobutyramide |

| This compound | Benzoyl Chloride | Et3N, DCM | N-Benzoyl-N-s-butyl-isobutyramide |

Functionalization of the Carbonyl Carbon:

The carbonyl carbon of the amide is electrophilic and can be attacked by nucleophiles, although it is less reactive than the carbonyl carbon of ketones or esters. libretexts.org

Reduction: The reduction of the amide carbonyl group to a methylene (B1212753) group (CH2) is a common transformation that yields a tertiary amine. pressbooks.pub Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this conversion. libretexts.org

| Reactant | Reagents | Product |

| This compound | 1. LiAlH4, THF; 2. H2O | N-s-Butyl-isobutylamine |

Addition of Organometallic Reagents: While less common for secondary amides due to the acidic N-H proton, tertiary amides can react with organometallic reagents like Grignard or organolithium reagents to form ketones after hydrolysis of the intermediate. wikipedia.org For this compound, prior N-alkylation or N-acylation would be necessary to form a tertiary amide before this reaction could be effectively employed.

Incorporation of this compound Moieties into Larger Molecular Architectures

The this compound unit can be integrated into larger molecules such as polymers and macrocycles. This is typically achieved by first synthesizing a monomer or a linear precursor that contains the this compound moiety and then subjecting it to polymerization or macrocyclization reactions.

Polymer Synthesis:

Polymers bearing pendant this compound groups can be synthesized by the polymerization of a monomer containing this functionality. For instance, an acrylamide (B121943) monomer with an this compound substituent could be prepared and subsequently polymerized.

| Monomer | Polymerization Method | Polymer |

| N-(acryloyl)-N-s-butyl-isobutyramide | Radical Polymerization (e.g., AIBN) | Poly(N-(acryloyl)-N-s-butyl-isobutyramide) |

Macrocycle Synthesis:

The construction of macrocycles containing the this compound unit can be accomplished through intramolecular cyclization of a linear precursor. mdpi.com For example, a linear molecule with two reactive termini, one of which is an this compound derivative, can be cyclized under high dilution conditions to favor the intramolecular reaction.

| Linear Precursor | Cyclization Method | Macrocycle |

| A long-chain carboxylic acid with a terminal this compound | Macrolactamization (e.g., using coupling reagents like HATU) | A macrocyclic lactam containing the this compound moiety |

Advanced Structural Elucidation and Conformational Analysis of N S Butyl Isobutyramide

Spectroscopic Characterization Techniques for Structural Confirmation and Elucidation

The definitive structure of N-s-Butyl-isobutyramide is established through a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, chemical environment, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering profound insights into the molecular framework of this compound. msu.edu

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the splitting patterns in ¹H NMR reveal the connectivity between adjacent protons. pearson.comresearchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the s-butyl and isobutyryl groups. The N-H proton of the amide typically appears as a broad signal. libretexts.org The chemical shifts and multiplicities of the various protons provide a detailed map of the molecule's proton framework.

Similarly, the ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the carbons of the s-butyl group, and the carbons of the isobutyryl group are all characteristic and contribute to the unequivocal identification of the compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~176 |

| CH (s-butyl, attached to N) | ~3.8 | ~47 |

| CH₂ (s-butyl) | ~1.4 | ~29 |

| CH₃ (s-butyl, ethyl) | ~0.9 | ~10 |

| CH₃ (s-butyl, methyl) | ~1.1 | ~20 |

| CH (isobutyryl) | ~2.3 | ~36 |

| CH₃ (isobutyryl, x2) | ~1.1 | ~19 |

| N-H | ~5.4 (broad) | - |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR and for gaining deeper insights into the molecule's three-dimensional structure. nih.govnih.govosti.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the s-butyl and isobutyryl fragments. sdsu.eduyoutube.com For instance, a cross-peak between the methine proton and the methylene (B1212753) protons of the s-butyl group would confirm their adjacency. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. emerypharma.com For example, the signal for the methine proton of the s-butyl group will show a correlation to the signal of the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is particularly useful for connecting the different fragments of the molecule. For instance, a correlation between the N-H proton and the carbonyl carbon, as well as the methine carbon of the s-butyl group, would confirm the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is vital for determining the preferred conformation of the molecule, such as the relative orientation of the s-butyl and isobutyryl groups around the amide bond.

Amide bonds, including the one in this compound, exhibit restricted rotation due to the partial double bond character of the C-N bond. azom.comnanalysis.com This can lead to the observation of distinct NMR signals for atoms that would be equivalent if there were free rotation. libretexts.org

Variable Temperature (VT) NMR is a powerful tool to study this dynamic process. acs.org By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases with temperature. st-andrews.ac.uknih.gov From the coalescence temperature and the chemical shift difference between the exchanging signals, the energy barrier (ΔG‡) for rotation around the amide bond can be calculated. st-andrews.ac.ukrsc.org This provides valuable information about the conformational stability and flexibility of the molecule. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or five decimal places. nih.govchromatographyonline.comnih.gov This precision allows for the unambiguous determination of the elemental formula of this compound. nih.gov By comparing the experimentally measured exact mass with the calculated theoretical mass for the chemical formula C₈H₁₇NO, the identity of the compound can be confirmed with a high degree of certainty.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₁₇NO |

| Calculated Exact Mass | 143.1310 |

| Measured Exact Mass | [Experimental Value] |

| Mass Error (ppm) | [Calculated from experimental value] |

Note: The measured exact mass and mass error would be determined experimentally.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragment ions. nih.gov In this process, a precursor ion (in this case, the protonated molecule of this compound, [M+H]⁺) is selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. nih.govnih.gov The fragmentation pattern provides a molecular fingerprint that is invaluable for structural elucidation.

For this compound, the fragmentation pathways are dictated by the amide functional group and the attached alkyl substituents. The even-electron protonated molecule undergoes fragmentation through the loss of stable neutral molecules. Common fragmentation pathways for protonated amides include:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group or the nitrogen atom. For the isobutyryl moiety, this can lead to the loss of propene (C₃H₆) via a McLafferty-type rearrangement, if sterically feasible, or cleavage at the bond between the carbonyl carbon and the isopropyl group.

Amide Bond Cleavage: Scission of the C-N bond can occur, leading to the formation of an isobutyryl cation and neutral s-butylamine, or an s-butylaminocarbonyl cation and neutral isobutane.

Alkyl Chain Fragmentation: The s-butyl group can undergo fragmentation, primarily through the loss of neutral alkenes like butene (C₄H₈) or smaller fragments such as ethene (C₂H₄).

Based on established fragmentation trends for similar aliphatic amides, a series of characteristic product ions can be predicted. wvu.edu The fragmentation of the precursor ion can lead to the formation of key intermediate ions, which then undergo further fragmentation to produce a detailed MS/MS spectrum. wvu.edu

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 144.23 | 102.12 | C₃H₆ (Propene) | Protonated s-butylamine |

| 88.10 | C₄H₈ (Butene) | Protonated isobutyramide (B147143) | |

| 71.08 | C₄H₉N (s-Butylamine) | Isobutyryl cation | |

| 57.07 | C₃H₇NCO (N-isopropyl-formamide) | s-Butyl cation |

Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Both Electrospray Ionization-Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the analysis of compounds within complex mixtures.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. nih.gov It typically generates protonated molecules, [M+H]⁺, or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of an analyte. nih.gov In the context of a complex mixture, ESI-MS, often coupled with liquid chromatography (LC), can detect this compound by its characteristic mass-to-charge ratio. The efficiency of the ESI process can be significantly influenced by mobile phase additives, which can enhance the signal intensity of target analytes. nih.gov This technique is highly sensitive and allows for the detection of compounds across a wide range of concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC analysis. In this method, the sample mixture is vaporized and separated based on component volatility and interaction with the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a higher-energy technique that causes extensive fragmentation, producing a characteristic mass spectrum that serves as a molecular fingerprint. This fragmentation pattern can be compared against spectral libraries for confident identification. The retention index of this compound on a given GC column is a key parameter for its identification in a mixture. nist.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound. tanta.edu.egnih.gov These techniques probe the vibrational modes of a molecule, which arise from the stretching and bending of chemical bonds. youtube.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. jasco-global.com For a vibration to be Raman active, it must cause a change in the molecule's polarizability.

The IR and Raman spectra of this compound are dominated by vibrations associated with the secondary amide group and the alkyl chains. Key vibrational modes include:

N-H Stretch: This appears as a sharp, strong band in the IR spectrum, typically in the range of 3350-3250 cm⁻¹.

C-H Stretches: Vibrations from the s-butyl and isobutyl groups appear in the 3000-2850 cm⁻¹ region. libretexts.org

Amide I (C=O Stretch): This is one of the most characteristic amide absorptions, appearing as a very strong band in the IR spectrum, typically between 1680-1630 cm⁻¹. Its position is sensitive to hydrogen bonding.

Amide II (N-H Bend and C-N Stretch): This band, found between 1570-1515 cm⁻¹, involves a combination of N-H in-plane bending and C-N stretching vibrations.

Alkyl Bending Vibrations: C-H bending modes (scissoring, rocking, wagging) for the CH₂, and CH₃ groups are expected in the 1470-1365 cm⁻¹ region. tanta.edu.eg

While many vibrations are active in both IR and Raman, their relative intensities can differ significantly, providing complementary information. For instance, the C=O stretch is typically very strong in the IR spectrum but may be weaker in the Raman spectrum, whereas C-C backbone stretches may be more prominent in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | Secondary Amide | 3350 - 3250 | Strong | Medium |

| C-H Asymmetric/Symmetric Stretch | Alkyl (CH₃, CH₂, CH) | 3000 - 2850 | Medium-Strong | Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Very Strong | Medium |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Strong | Weak |

| C-H Bend (Scissoring/Bending) | Alkyl (CH₃, CH₂) | 1470 - 1365 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Solution Behavior

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the UV-visible portion of the electromagnetic spectrum, which induces electronic transitions from a ground state to an excited state. tanta.edu.eg The amide group in this compound acts as a chromophore. Simple amides exhibit two characteristic absorptions:

A weak n → π * transition associated with the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition typically occurs in the region of 210-220 nm. uzh.ch

A strong π → π * transition, which requires higher energy and is found in the far-UV region, typically below 200 nm. youtube.com

The position and intensity of these absorption bands can be influenced by the solvent environment. tanta.edu.eg For routine analysis, only the tail of the n → π* transition might be observable on standard spectrophotometers.

Fluorescence Spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Simple aliphatic amides like this compound are generally considered non-fluorescent. However, fluorescence spectroscopy can be a valuable tool for studying the solution behavior of such molecules. nih.gov For instance, by using an environmentally sensitive fluorescent probe, it is possible to monitor changes in the microenvironment, such as aggregation or binding events involving the amide. nih.gov This technique could provide insights into how this compound interacts with other molecules or self-associates in solution under various conditions.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the reduction and oxidation processes of a substance. unibo.it The method involves cycling the potential of an electrode and measuring the resulting current. A voltammogram provides information about the redox potentials and the reversibility of the electrochemical reactions.

The this compound molecule does not possess intrinsically redox-active functional groups that are easily oxidized or reduced within the typical potential windows of common solvents and electrolytes. The amide linkage, C-H bonds, and C-C bonds are electrochemically stable under normal conditions. Therefore, a cyclic voltammogram of this compound is expected to show a flat, featureless response, indicating it is electrochemically inactive in the accessible potential range. This technique is more applicable to compounds containing functionalities such as aromatic rings, quinones, or metal centers, which can undergo reversible or irreversible electron transfer processes. researchgate.net

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can unambiguously establish the molecular structure, including bond lengths, bond angles, and torsional angles, as well as the absolute configuration of chiral centers. nih.gov To perform SCXRD, a single crystal of sufficient quality and size is required. nist.gov

Although a specific crystal structure for this compound is not publicly available, an SCXRD analysis would reveal critical structural details. The s-butyl group contains a chiral center, and SCXRD could determine its absolute stereochemistry (R or S configuration).

Furthermore, the analysis would elucidate the crystal packing, showing how individual molecules interact in the solid state. For this compound, it is highly probable that the crystal packing would be dominated by intermolecular hydrogen bonds. Specifically, the amide N-H group of one molecule would act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming chains or more complex networks. researchgate.net This hydrogen bonding pattern is a characteristic feature of secondary amides and strongly influences the physical properties of the material. rsc.org

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | Lattice parameters (a, b, c, α, β, γ) defining the repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the asymmetric unit. |

| Bond Lengths & Angles | Intramolecular geometric parameters, e.g., C=O, C-N, C-C bond lengths and angles. |

| Absolute Configuration | Determination of the R/S configuration at the chiral center of the s-butyl group. |

| Crystal Packing | Description of intermolecular interactions, primarily N-H···O=C hydrogen bonds, defining the supramolecular architecture. |

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and Van der Waals Forces

The intermolecular forces in this compound are primarily governed by hydrogen bonding and van der Waals interactions. As a secondary amide, it possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which are fundamental to its association in condensed phases. khanacademy.orglibretexts.org

In the solid state, this compound molecules are expected to form hydrogen-bonded chains or networks. The N-H of one molecule will interact with the C=O of a neighboring molecule, creating a characteristic head-to-tail arrangement. This is a common structural motif in secondary amides and contributes significantly to their physical properties, such as melting and boiling points. The strength of these hydrogen bonds is a critical factor in the stability of the crystalline lattice.

Conformational Dynamics and Stereochemical Features in Solution and Condensed Phases

The conformational landscape of this compound is largely defined by the rotational barriers around its single bonds and the steric demands of its substituents. The presence of a chiral center in the s-butyl group introduces additional stereochemical complexity.

Experimental Probes of Solution Conformation and Chirality

In solution, the conformation of this compound can be investigated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR can provide valuable information about the chemical environment of the atoms within the molecule, offering insights into the predominant conformations. For instance, the coupling constants between protons can help determine dihedral angles and thus the spatial arrangement of different parts of the molecule.

The chirality of the s-butyl group means that this compound exists as a pair of enantiomers. wikipedia.org These enantiomers are non-superimposable mirror images and will have identical NMR spectra in an achiral solvent. However, in the presence of a chiral shift reagent, it is possible to distinguish between the two enantiomers as they will form diastereomeric complexes with different NMR chemical shifts. This technique can be used to determine the enantiomeric purity of a sample.

Influence of Steric Hindrance from the s-Butyl Group on Molecular Conformation

The s-butyl group is a bulky substituent, and its presence significantly influences the conformational preferences of this compound. fiveable.me Steric hindrance from the s-butyl group will affect the rotation around the N-C(s-butyl) bond and the amide C-N bond.

The rotation around the amide bond in secondary amides is known to be restricted due to the partial double bond character of the C-N bond. This leads to the existence of cis and trans conformers. For this compound, the trans conformation, where the bulky s-butyl and isobutyryl groups are on opposite sides of the amide bond, is expected to be significantly more stable than the cis conformation due to severe steric clashes that would occur in the latter.

The steric bulk of the s-butyl group also influences the orientation of the isobutyryl group. The molecule will adopt a conformation that minimizes the steric repulsion between the methyl groups of the isobutyryl moiety and the s-butyl group. This can be quantitatively described by the torsional angles around the C-C and C-N bonds, which could be determined through computational modeling or advanced NMR techniques for analogous molecules.

Below is a table summarizing the key structural and conformational features of this compound based on general principles of organic chemistry.

| Feature | Description | Expected Impact |

| Hydrogen Bonding | Intermolecular N-H···O=C bonds | Formation of chains/networks in the solid state, influencing physical properties. |

| Van der Waals Forces | Interactions between alkyl groups | Contribute to molecular packing and overall stability. |

| Chirality | Presence of a stereocenter in the s-butyl group | Exists as a pair of enantiomers. |

| Amide Conformation | Restricted rotation around the C-N bond | The trans conformation is strongly favored due to steric hindrance. |

| Steric Hindrance | Bulkiness of the s-butyl group | Influences rotational barriers and the preferred orientation of substituents. |

Computational Chemistry and Theoretical Investigations of N S Butyl Isobutyramide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Vibrational Frequencies and Zero-Point Energy (ZPE) Corrections

Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These frequencies correspond to the various modes of vibration within the molecule, such as stretching, bending, and twisting of chemical bonds. A comparison of these theoretical frequencies with experimental infrared (IR) and Raman spectroscopy data can help in the assignment of spectral bands. Furthermore, these calculations yield the zero-point energy (ZPE), which is the residual vibrational energy of a molecule at absolute zero temperature. This value is an important correction for the total electronic energy. Specific vibrational frequency data and ZPE corrections for N-s-Butyl-isobutyramide from quantum chemical calculations have not been found in the surveyed literature.

Electronic Density Distribution, Electrostatic Potential (ESP) Charges, and Frontier Molecular Orbitals

The electronic density distribution illustrates how electrons are distributed within the molecule, providing insights into its chemical reactivity. From this distribution, electrostatic potential (ESP) charges can be calculated for each atom, indicating regions of positive and negative charge. This information is valuable for predicting intermolecular interactions.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. While these are standard calculations in computational chemistry, a detailed analysis of the electronic density, ESP charges, and FMOs for this compound is not present in the available literature.

Theoretical Prediction of Spectroscopic Signatures

Quantum chemical calculations can be employed to predict various spectroscopic signatures, including NMR chemical shifts, UV-Vis absorption spectra, and vibrational spectra (IR and Raman). These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a compound. Unfortunately, no specific studies presenting the theoretical spectroscopic signatures for this compound could be located.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

Simulation of Conformational Transitions and Energy Landscapes

MD simulations can be used to explore the different spatial arrangements (conformations) that this compound can adopt due to the rotation around its single bonds. By simulating the molecule's movement over time, it is possible to map out its conformational energy landscape, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its properties and interactions. A detailed study of the conformational transitions and energy landscapes of this compound through MD simulations has not been reported in the searched scientific literature.

Analysis of Solvent Effects and Solvation Shell Dynamics

The chemical behavior and properties of this compound in a condensed phase are significantly influenced by its interactions with the surrounding solvent molecules. Computational chemistry provides powerful tools to investigate these phenomena at a molecular level. Solvent effects are typically modeled using either implicit (continuum) or explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and useful for calculating properties like solvation free energy. Explicit models, however, provide a more detailed picture by including individual solvent molecules. These are essential for studying specific interactions like hydrogen bonding and the detailed structure of the solvation shell.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics (MD) simulations are particularly well-suited for this purpose. In such a simulation of this compound, the amide molecule would be treated with a high level of theory (QM), while the surrounding water or organic solvent molecules are treated with a less computationally expensive classical force field (MM). mdpi.com This method allows for the simulation of the system's evolution over time, providing insights into the dynamic nature of the solvation shell. rsc.org

Key properties that can be analyzed from these simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from an atom in the solute. For this compound, RDFs between the amide oxygen or hydrogen and solvent atoms can reveal the structure and extent of hydrogen bonding.

Coordination Number: By integrating the first peak of the RDF, the average number of solvent molecules in the first solvation shell can be determined.

Solvation Shell Dynamics: MD simulations can track how long individual solvent molecules remain in the first solvation shell. The mean residence time (MRT) is a key parameter that quantifies the lability of the solvation shell. Characterizing these dynamics is crucial for understanding reaction mechanisms where solvent exchange may be a rate-limiting step. nih.gov

| Interaction Site | Solvent | Typical First Shell Coordination Number (Illustrative) | Typical Mean Residence Time (ps) (Illustrative) |

|---|---|---|---|

| Amide C=O | Water | 2-3 | 5-10 |

| Amide N-H | Water | 1 | 3-7 |

| s-Butyl Group | Water | 10-15 | 1-5 |

Modeling of Aggregation Phenomena and Supramolecular Assembly

This compound, like other primary and secondary amides, can form intermolecular hydrogen bonds. The N-H group acts as a hydrogen bond donor, and the C=O group acts as an acceptor. These interactions can lead to the formation of dimers, oligomers, or more complex supramolecular assemblies. The chirality of the s-butyl group can introduce stereochemical preferences in these aggregates, potentially leading to the formation of distinct chiral structures. tue.nlnih.govnih.gov

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in understanding the thermodynamics and structures of these aggregates. rsc.org By calculating the interaction energies of different possible dimer or cluster configurations, the most stable arrangements can be identified. For instance, calculations on a model amide like N-methylacetamide have shown that the dimerization energy is significant, primarily driven by the N−H···O=C hydrogen bond. h-its.org

These studies typically involve:

Geometry Optimization: Finding the lowest energy structure for a monomer and various dimer or larger aggregate configurations.

Interaction Energy Calculation: The interaction energy is calculated by subtracting the energies of the isolated monomers from the energy of the optimized aggregate. Basis Set Superposition Error (BSSE) correction is often applied to obtain more accurate results.

Vibrational Analysis: Frequency calculations confirm that the optimized structures are true energy minima and can be used to compute thermodynamic parameters like the free energy of association. DFT calculations on NMA-water complexes show that hydrogen bonding significantly impacts amide vibrational frequencies. nih.gov

| System | Method | Interaction Energy (kcal/mol) (Illustrative) | H-Bond Distance (Å) (N···O) (Illustrative) |

|---|---|---|---|

| N-methylacetamide Dimer (Vacuum) | DFT | -6.6 | 2.95 |

| Formamide Dimer (Vacuum) | DFT | -7.5 | 2.90 |

| This compound Dimer (Vacuum) | DFT (Estimated) | -6.0 to -8.0 | 2.90 - 3.00 |

Reaction Mechanism Elucidation through Computational Approaches

Transition State Identification and Reaction Pathway Mapping

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the detailed exploration of reaction pathways that are often inaccessible to direct experimental observation. For reactions involving this compound, such as its synthesis or hydrolysis, computational methods can identify the structures of transition states (TS) and map the entire reaction coordinate. chemistryworld.comresearchgate.netnih.gov

The process typically begins by optimizing the geometries of the reactants and products. A transition state search is then performed using various algorithms. These methods search the potential energy surface for a first-order saddle point—a structure that is an energy maximum in one direction (along the reaction coordinate) and a minimum in all other directions. blogspot.comblogspot.com

Once a candidate transition state structure is located, two crucial verification steps are performed:

Frequency Calculation: A vibrational analysis must yield exactly one imaginary frequency. The eigenvector corresponding to this imaginary frequency represents the motion along the reaction coordinate, for example, the simultaneous breaking of a C-N bond and formation of a C-O bond during hydrolysis.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions. A true transition state must connect the intended reactants and products on the potential energy surface.

These techniques provide a detailed, step-by-step visualization of the bond-making and bond-breaking processes. rsc.org For complex reactions, multiple steps and intermediates may be involved, and each transition state connecting them must be located to build a complete energy profile of the reaction.

| Parameter | Reactant Complex (Amide + OH⁻) | Transition State | Intermediate (Tetrahedral) |

|---|---|---|---|

| C-N Bond Length (Å) | 1.38 | 1.55 | 1.48 |

| Attacking O-C Bond Length (Å) | >3.00 | 1.85 | 1.45 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

Thermodynamic and Kinetic Parameters from Theoretical Models

Beyond mapping the reaction pathway, computational models can quantify the thermodynamic and kinetic parameters that govern a reaction. Using statistical mechanics, the outputs of quantum chemical calculations (specifically, electronic energies and vibrational frequencies) can be used to determine key thermodynamic quantities. mdpi.comscirp.org

The primary parameters derived are:

Enthalpy (ΔH): The heat of reaction, indicating whether a process is exothermic or endothermic.

Entropy (ΔS): A measure of the change in disorder during the reaction.

Gibbs Free Energy (ΔG): The ultimate determinant of a reaction's spontaneity. The difference in free energy between the transition state (G‡) and the reactants (G_R) gives the activation free energy (ΔG‡), which is the primary barrier to reaction.

The activation free energy (ΔG‡) is directly related to the reaction rate constant (k) through the Eyring equation from Transition State Theory (TST):

k = (k_B * T / h) * e^(-ΔG‡ / RT)

Where k_B is the Boltzmann constant, T is the temperature, h is Planck's constant, and R is the ideal gas constant. This allows for the ab initio prediction of reaction rates. mdpi.com Computational studies on the hydrolysis of various amides have successfully calculated activation free energies that are in good agreement with experimental values. nih.gov These calculations can also reveal how substituents, like the s-butyl and isobutyryl groups on this compound, sterically and electronically influence the reaction barrier. researchgate.netacs.org

| Reaction | Computational Method | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|---|

| Formamide Hydrolysis (Base-catalyzed) | CCSD(T)/aug-cc-pVDZ + PCM | N/A | 21.6 |

| N-Methylacetamide Hydrolysis (Base-catalyzed) | CCSD(T)/aug-cc-pVDZ + PCM | N/A | 22.7 |

| Generic Amide Isomerization | B3LYP/6-31G(d,p) + PCM | 15.2 | 16.1 |

Advanced Bonding Analysis and Chirality-Related Electronic Properties

To gain deeper insight into the electronic structure of this compound, advanced bonding analysis methods can be employed. These techniques go beyond simple molecular orbital pictures to provide a quantitative description of bonding, charge distribution, and intramolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. uni-muenchen.dewisc.eduwikipedia.org This method is particularly useful for analyzing the amide resonance. It quantifies the delocalization of the nitrogen lone pair into the antibonding π* orbital of the carbonyl group (n_N → π*_CO). The second-order perturbation theory energy (E(2)) associated with this interaction provides a direct measure of the resonance stabilization, which is key to the amide's planarity and reactivity. nih.govresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ). nih.gov By locating critical points in the electron density, QTAIM can partition a molecule into distinct atomic basins, define bond paths between atoms, and characterize the nature of the chemical bonds (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals). This can be used to rigorously analyze the strength and nature of the intramolecular C-N amide bond and intermolecular hydrogen bonds in aggregates. researchgate.netmdpi.com

The presence of a stereocenter in the s-butyl group makes this compound a chiral molecule. This structural chirality can manifest in its electronic and optical properties, a phenomenon that can be investigated computationally. arxiv.orgarxiv.org While for a single molecule in the gas phase the electronic properties of the R and S enantiomers are identical, in a chiral environment or in self-assembled aggregates, these properties can differ. Computational studies can explore how chirality influences the electronic structure of aggregates, potentially leading to phenomena like chirality-induced spin selectivity (CISS), where electron transmission through a chiral material becomes spin-dependent. youtube.comresearchgate.netnih.gov

| Interaction | NBO E(2) (kcal/mol) (Illustrative) | QTAIM Electron Density at BCP (a.u.) | QTAIM Laplacian of ρ at BCP (a.u.) |

|---|---|---|---|

| n(N) → π*(C=O) | ~60-70 | N/A | N/A |

| C-N Amide Bond | N/A | ~0.28 | ~+0.30 |

| C=O Carbonyl Bond | N/A | ~0.40 | ~-0.60 |

Reaction Mechanisms and Chemical Transformations Involving N S Butyl Isobutyramide

Hydrolytic Degradation Pathways

Amide hydrolysis involves the cleavage of the robust amide bond (R-CO-NR'R'') by reaction with water. wikipedia.org This process can be catalyzed by acidic or basic conditions, and also proceeds, albeit much slower, under neutral conditions, especially at elevated temperatures. wikipedia.orgresearchgate.net For N-s-Butyl-isobutyramide, hydrolysis results in the formation of isobutyric acid and sec-butylamine (B1681703).

Under acidic conditions, the hydrolysis of this compound is accelerated. The mechanism is analogous to that of other N-substituted amides and involves several key steps. youtube.comdalalinstitute.com

Protonation of the Carbonyl Oxygen : The reaction initiates with the protonation of the carbonyl oxygen atom by an acid (e.g., hydronium ion, H₃O⁺). This step is favored over the protonation of the nitrogen atom because the nitrogen's lone pair is delocalized by resonance with the carbonyl group. youtube.com Protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the sec-butylamino group into a better leaving group (sec-butylamine). libretexts.org

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the neutral sec-butylamine molecule. youtube.com

Deprotonation : The resulting protonated carboxylic acid (isobutyric acid) is deprotonated by water or the released amine to yield the final, neutral carboxylic acid product.

The hydrolysis of amides under basic conditions is also possible, though it often requires more forcing conditions, such as prolonged heating, compared to acid-catalyzed hydrolysis. dalalinstitute.commasterorganicchemistry.com The reaction is more accurately described as base-promoted, as the hydroxide (B78521) ion is consumed and is not a true catalyst. libretexts.org

Nucleophilic Attack by Hydroxide : A hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the this compound molecule. libretexts.org This forms a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the sec-butylamide anion (⁻NH-CH(CH₃)CH₂CH₃). This is generally the rate-determining step because the amide anion is a very poor leaving group due to its strong basicity. masterorganicchemistry.comchemistrysteps.com

Acid-Base Reaction : An irreversible acid-base reaction occurs between the newly formed isobutyric acid and the highly basic sec-butylamide anion. The amide anion deprotonates the carboxylic acid to form a carboxylate salt (isobutyrate) and neutral sec-butylamine. libretexts.orgchemistrysteps.com This final, rapid deprotonation step drives the reaction to completion. wikipedia.org

Table 1: Summary of Hydrolytic Degradation Products of this compound

| Condition | Reactants | Primary Products | Final Products in Solution |

|---|---|---|---|

| Acid-Catalyzed (e.g., HCl, H₂O, heat) | This compound, H₃O⁺ | Isobutyric acid, sec-Butylamine | Isobutyric acid, sec-Butylammonium chloride |

| Base-Catalyzed (e.g., NaOH, H₂O, heat) | This compound, OH⁻ | Isobutyric acid, sec-Butylamine | Sodium isobutyrate, sec-Butylamine |

Amide hydrolysis in neutral water without catalysts is a very slow process at ambient temperatures due to the high stability of the amide bond. wikipedia.org However, the reaction can become significant at high temperatures. researchgate.netpsu.edu The mechanism is thought to proceed via a direct nucleophilic substitution (Sₙ2) pathway where a water molecule acts as the nucleophile. psu.edu The activation energy for this water-assisted mechanism is considerably higher than for acid- or base-catalyzed pathways, reflecting its slower rate. researchgate.net For this compound, this pathway is generally not a significant route of degradation unless subjected to high-temperature aqueous environments.

Radiolytic and Photolytic Stability and Decomposition

This section explores the degradation of this compound when exposed to ionizing radiation (radiolysis) and light (photolysis).

Exposure of amides to ionizing radiation, such as gamma rays or soft X-rays, induces decomposition through complex mechanisms. Research on a wide variety of amides has revealed a universal bond-breaking pattern. wisc.edunih.gov

The primary proposed mechanism involves two main steps: wisc.edunih.gov

Oxygen Removal : The initial event is the removal of the oxygen atom from the carbonyl group of the amide. This process is confirmed by the decay of the C=O π* peak in C 1s and O 1s X-ray absorption spectra during irradiation. wisc.edu

Hydrogen Migration : Following oxygen desorption, a hydrogen atom migrates from the amide nitrogen to one of the two adjacent carbon atoms.

Imine Formation : If the hydrogen moves to the carbonyl carbon, an imine is formed.

Nitrile Formation : If the hydrogen moves to the α-carbon of the acyl group (the isopropyl group in this case), a nitrile is formed, which involves the cleavage of the N-Cα bond. wisc.edu

In addition to this direct mechanism, radiolysis in solution is complicated by the interaction of the amide with radicals generated from the solvent (e.g., water or organic diluents). cea.frnih.gov These radicals can attack various vulnerable sites on the this compound molecule, leading to bond scission at different locations, such as the C-N amide bond, the N-alkyl bond, or C-H bonds on the alkyl chains. researchgate.net

Photolytic degradation, induced by UV light, can also occur. For certain structures like α-keto amides, the mechanism involves hydrogen transfer from an N-alkyl group to the keto oxygen, leading to intermediates that eliminate a carboxylate anion. acs.orgnih.gov For simple amides, photolysis is less efficient but can proceed via radical mechanisms.

The decomposition of this compound under ionizing radiation is expected to yield a mixture of products resulting from the cleavage of its weakest bonds. While specific experimental data for this compound is limited, the primary radiolytic products can be predicted based on the degradation schemes of structurally similar N,N-dialkylamides. cea.frrsc.org The main points of cleavage are the C-N amide bond, the C-C bond alpha to the carbonyl, and the N-C bond of the sec-butyl group.

Characterization of these products typically involves techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to separate and identify the degradation compounds based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Table 2: Plausible Radiolytic Products of this compound

| Plausible Product | Chemical Formula | Likely Origin (Bond Cleavage) |

|---|---|---|

| Isobutyramide (B147143) | C₄H₉NO | N-sec-butyl bond scission |

| sec-Butylamine | C₄H₁₁N | Carbonyl C-N bond scission |

| Isobutyric acid | C₄H₈O₂ | Carbonyl C-N bond scission followed by oxidation |

| N-sec-butylformamide | C₅H₁₁NO | Acyl C-C bond scission |

| Propane | C₃H₈ | Acyl C-C bond scission |

| Butene | C₄H₈ | Dehydrogenation/fragmentation of sec-butyl group |

| Imines/Nitriles | Varies | Universal mechanism (O-desorption, H-migration) wisc.edu |

Photochemical Activation and Light-Induced Transformations

The photochemical behavior of amides is characterized by several key reaction pathways, primarily the Norrish Type I and Norrish Type II reactions. These transformations are initiated by the absorption of ultraviolet light, leading to the excitation of the amide carbonyl group.

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the bond between the carbonyl carbon and either the adjacent nitrogen or the isopropyl group. This cleavage results in the formation of radical intermediates. For this compound, two primary cleavage patterns are possible:

Cleavage of the C-N bond: This would generate an isobutyryl radical and an s-butylaminyl radical.

Cleavage of the C-C bond (α-cleavage): This would produce an s-butylamidyl radical and an isopropyl radical.

These highly reactive radical species can then undergo a variety of secondary reactions, such as recombination, disproportionation, or reaction with the solvent. umd.edu Generally, for N-alkyl amides, the Norrish Type I process is a preferred mode of photodecomposition. umd.edu

Norrish Type II Reaction: This intramolecular reaction occurs if the excited carbonyl group can abstract a hydrogen atom from the γ-position of the N-alkyl substituent through a six-membered transition state. wikipedia.orgyoutube.comyoutube.com In this compound, the s-butyl group possesses γ-hydrogens. The abstraction of a γ-hydrogen would lead to the formation of a 1,4-biradical intermediate. wikipedia.org This biradical can then undergo two principal secondary reactions:

Fragmentation (β-scission): Cleavage of the bond between the α- and β-carbons results in the formation of isobutyramide and but-1-ene.

Intramolecular recombination (Norrish-Yang reaction): Cyclization of the biradical can lead to the formation of a substituted cyclobutanol (B46151) derivative. wikipedia.org

It is important to note that the Norrish Type II process in amides is generally less efficient compared to ketones and esters. umd.edu In many cases, products from this pathway account for a small percentage of the total photodecomposition products. umd.edu For some α-oxoamides, the Norrish Type II reaction has been observed to proceed through zwitterionic intermediates. acs.org The enantiospecificity of the Norrish/Yang Type II reaction has been demonstrated in atropchiral α-oxoamides, leading to β-lactams with high enantioselectivity. acs.org

Recent studies have also explored the deoxygenative photochemical alkylation of secondary amides, which proceeds via the formation of iminium ions followed by radical alkylation to yield α-branched secondary amines. nih.govresearchgate.net This methodology could potentially be applied to this compound for the synthesis of more complex amine structures.

Derivatization Reactions at the Amide Nitrogen and Carbonyl Moiety

The amide functional group in this compound offers several sites for chemical modification, namely the amide nitrogen and the carbonyl group. These derivatization reactions are fundamental in organic synthesis for the creation of new molecules with altered properties.

Reactions at the Amide Nitrogen:

N-Alkylation: The hydrogen atom on the nitrogen of a secondary amide can be substituted with an alkyl group to form a tertiary amide. This can be achieved using various alkylating agents in the presence of a base. researchgate.net The acid-catalyzed N-alkylation of amides with alcohols or alkenes is also possible, particularly if the reaction proceeds through a stable carbocation intermediate. flvc.org Copper-catalyzed N-alkylation of primary amides with secondary alkyl halides has also been reported. researchgate.net

Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acid and amine components under either acidic or basic conditions, typically requiring heat. libretexts.orgchemguide.co.ukchemistrysteps.com

Acid-catalyzed hydrolysis: This reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com The products are isobutyric acid and s-butylamine (which will be protonated to s-butylammonium under acidic conditions).

Base-promoted hydrolysis: This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org The products are the isobutyrate salt and s-butylamine. A mild, two-step protocol for the hydrolysis of secondary amides driven by visible light has also been developed. acs.orgorganic-chemistry.org

Reactions at the Carbonyl Moiety:

Reduction to Amines: The carbonyl group of an amide can be reduced to a methylene (B1212753) group (CH₂) to yield an amine. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgmasterorganicchemistry.comjove.com The reduction of this compound would yield N-s-butyl-2-methylpropan-1-amine. Other methods for the reduction of secondary amides to amines include catalytic hydrosilylation using cobalt or iridium complexes. rsc.orgacs.orgorganic-chemistry.org

The following table summarizes some common derivatization reactions applicable to secondary amides like this compound.

| Reaction Type | Reagents and Conditions | Product Type | Analogous Example | Reference |

| N-Alkylation | Alcohol, Acid Catalyst, Heat | Tertiary Amide | N-alkylation of acetamide (B32628) with ferrocenylmethanol | flvc.org |

| Acid Hydrolysis | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid + Ammonium (B1175870) Salt | Hydrolysis of ethanamide with dilute HCl | chemguide.co.uk |

| Base Hydrolysis | Aqueous Base (e.g., NaOH), Heat | Carboxylate Salt + Amine | Hydrolysis of ethanamide with NaOH solution | chemguide.co.uk |

| Reduction | 1. LiAlH₄, 2. H₂O | Secondary Amine | Reduction of N-methylbenzamide to N-benzylmethylamine | masterorganicchemistry.com |

| Hydrosilylation | Diethylsilane, [Ir(COE)₂Cl]₂ | Secondary Amine | Reduction of N-phenylbenzamide to N-benzylaniline | acs.org |

Stereochemical Aspects of Chemical Transformations of this compound

The presence of a stereocenter at the s-butyl group of this compound introduces important stereochemical considerations in its chemical transformations. Reactions occurring at a distance from this chiral center may be influenced by its stereochemistry, potentially leading to diastereoselective outcomes.

Influence of the Chiral s-Butyl Group:

The chiral s-butyl group can act as a source of asymmetric induction in reactions taking place at other parts of the molecule. For instance, in reactions involving the enolate of the isobutyramide portion, the stereocenter on the N-substituent could direct the approach of an electrophile, leading to the preferential formation of one diastereomer. This principle is a cornerstone of asymmetric synthesis, where a chiral auxiliary is used to control the stereochemical outcome of a reaction. uwindsor.ca

Reactions Involving the Stereocenter:

Reactions that directly involve the s-butyl group, if they proceed through a mechanism that affects the stereocenter, can lead to retention, inversion, or racemization of the configuration. For example, a nucleophilic substitution reaction at the chiral carbon of the s-butyl group could proceed via an Sₙ2 mechanism, which would result in an inversion of the stereochemistry. Conversely, a reaction proceeding through a planar carbocation intermediate (Sₙ1 mechanism) would likely lead to a racemic mixture.

The stereoselective synthesis of chiral amides is an active area of research. Methods have been developed for the stereoretentive synthesis of amides from chiral alcohols. chemistryviews.org Furthermore, copper-catalyzed enantioselective hydroaminocarbonylation has been employed for the synthesis of γ-chiral amides. nih.gov The stereoselective reactions of chiral amines with racemic reagents have also been studied to produce diastereomerically enriched products. tandfonline.com

The following table presents hypothetical stereochemical outcomes for reactions of a single enantiomer of this compound, based on established reaction mechanisms.

| Reaction Type | Site of Reaction | Plausible Mechanism | Expected Stereochemical Outcome at s-Butyl Center |

| Enolate Alkylation | α-carbon of isobutyryl group | Diastereoselective addition | Retention |

| Hydrolysis | Amide bond | Nucleophilic acyl substitution | Retention |

| Reduction with LiAlH₄ | Carbonyl group | Nucleophilic addition of hydride | Retention |

| Sₙ2 Substitution on s-Butyl group | Chiral carbon of s-butyl group | Bimolecular nucleophilic substitution | Inversion |

| Sₙ1 Substitution on s-Butyl group | Chiral carbon of s-butyl group | Unimolecular nucleophilic substitution | Racemization |

It is crucial to note that the actual stereochemical course of any reaction would need to be determined experimentally. The steric and electronic properties of the this compound molecule, as well as the specific reaction conditions, would play a significant role in determining the stereoselectivity.

Advanced Applications of N S Butyl Isobutyramide in Chemical Science and Engineering

Ligand Design in Coordination Chemistry and Metal Ion Complexation

The coordination chemistry of N-s-Butyl-isobutyramide is primarily dictated by the lone pair of electrons on the carbonyl oxygen and, to a lesser extent, the nitrogen atom. These features allow it to act as a versatile ligand for a variety of metal ions, with particularly important applications in the chemistry of f-block elements.

While N,N-dialkyl amides typically coordinate to metal ions as neutral molecules through the carbonyl oxygen, they can also be deprotonated to form amidate ligands. This transformation from a neutral amide to a negatively charged amidate ligand significantly alters the electronic and steric environment around the metal center. In the context of actinide chemistry, amidate ligands are valued for their ability to form stable, covalent bonds with these large, electropositive metal ions.

Research into the coordination of amidate ligands with Group 4 metals like titanium and zirconium has shown that these ligands can bind in a bidentate fashion, leading to discrete monomeric species. The steric bulk of the substituents on the amide is crucial in preventing the formation of oligomeric structures. Although specific studies focusing on this compound as an amidate ligand in actinide chemistry are not extensively detailed in available literature, the principles derived from related systems suggest its potential. The hard donor atoms (N and O) of the amidate form are well-suited to bind to high-valent actinides. The gas-phase reactions of actinide ions with related molecules like butylamine (B146782) have demonstrated strong complexation involving the nitrogen functionality, indicating the fundamental affinity of actinides for nitrogen-containing ligands. osti.gov

One of the most critical applications of N,N-dialkyl amides is in the solvent extraction processes for the reprocessing of spent nuclear fuel, such as the PUREX (Plutonium Uranium Reduction Extraction) process. These amides are investigated as potential alternatives to tri-n-butyl phosphate (B84403) (TBP) due to advantages like greater radiolytic stability and the ability to be completely incinerated, which reduces the volume of secondary radioactive waste.

The structure of the amide plays a pivotal role in its extraction efficiency and selectivity. Branching in the alkyl chains of the amide, such as the isobutyryl and sec-butyl groups in this compound, is known to enhance selectivity for uranium (U(VI)) over plutonium (Pu(IV)) and other actinides and fission products like zirconium (Zr(IV)). This selectivity is attributed to steric hindrance effects. For instance, studies on N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA), a structurally analogous branched amide, demonstrate its preference for extracting U(VI) while leaving Pu(IV) in the aqueous phase. This property is highly desirable for partitioning uranium and plutonium in advanced fuel cycle flowsheets.

The extraction mechanism typically involves the formation of neutral metal-nitrate-amide complexes that are soluble in the organic diluent. For hexavalent actinides like U(VI) in the form of UO₂²⁺, the complex stoichiometry is often found to be 1:2 (metal:ligand).

Table 1: Comparison of N,N-Dialkyl Amide Structures and Their Selectivity

| Amide Extractant | Structure of Acyl Group | Structure of N-Alkyl Group | Primary Selectivity |

| N,N-di-(2-ethylhexyl)butyramide (DEHBA) | n-butyl | 2-ethylhexyl | U(VI) and Pu(IV) co-extraction |

| N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA) | iso-butyl | 2-ethylhexyl | Selective for U(VI) over Pu(IV) |

| This compound | iso-butyl | sec-butyl | Predicted selective for U(VI) over Pu(IV) |

This table is generated based on established principles of structure-selectivity relationships in amide extractants.

Currently, there is limited specific information available in the scientific literature regarding the application of this compound in the design of supramolecular hosts for metal ion recognition. While the amide functional group is a known motif in supramolecular chemistry, capable of forming hydrogen bonds and coordinating to metal centers, the specific use of this compound as a primary building block for complex host architectures has not been extensively reported.

Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry investigates the interactions between molecules and the formation of larger, organized structures through non-covalent bonds. These self-assembled architectures are at the forefront of materials science, with applications ranging from drug delivery to molecular electronics. However, the role of this compound in this field has not been documented in the available scientific literature. The design of molecules for self-assembly often incorporates specific functional groups capable of forming strong and directional non-covalent interactions, such as hydrogen bonding arrays, aromatic stacking motifs, or metal-ligand coordination sites. There is no indication from existing research that this compound has been explored in the context of supramolecular chemistry or self-assembly phenomena.

Molecular recognition is a fundamental concept in supramolecular chemistry, where a host molecule selectively binds to a guest molecule through complementary interactions. This principle is central to the function of enzymes, receptors, and synthetic sensors. A review of the relevant literature reveals no studies focused on the molecular recognition properties of this compound or its participation in host-guest interactions. Research in this domain typically involves macrocyclic hosts or molecules with well-defined binding cavities, and there is currently no evidence to suggest that this compound has been investigated for these properties.

Agricultural and Environmental Applications

The application of chemical compounds in agriculture and their subsequent environmental impact are critical areas of study. This section explores the potential roles of this compound in these domains.

While direct studies on this compound as a nutritional additive in ruminant feed are not available, research into the closely related compound, isobutyramide (B147143) (IBA), offers valuable insights. Isobutyramide has been investigated as a non-protein nitrogen (NPN) source to substitute traditional protein sources like soybean meal in the diets of finishing beef cattle. nih.gov In the rumen, IBA can be hydrolyzed to isobutyrate and ammonia, both of which can be utilized by rumen microbes for protein synthesis.

A study on the partial replacement of soybean meal with slow-release urea (B33335) (SRU) and isobutyramide in the diet of beef steers provided detailed findings on its effects on rumen fermentation and nutrient digestibility. nih.gov The research indicated that a combination of SRU and IBA could be an effective strategy. Specifically, the isonitrogenous substitution of soybean meal with 0.3% slow-release urea and 0.6% isobutyramide was suggested as an optimal approach. nih.gov

The chemical compositions of the total mixed diets used in this in vitro study are presented in the table below.

| Items | Control | SRU | SRU-I | IBA-S | IBA |

| Ingredients, g/kg | |||||

| Corn | 270 | 270 | 270 | 270 | 270 |

| Soybean Meal | 100 | 10 | 40 | 70 | 10 |

| DDGS | 150 | 150 | 150 | 150 | 150 |

| Wheat Bran | 80 | 80 | 80 | 80 | 80 |

| Cottonseed Hull | 350 | 350 | 350 | 350 | 350 |

| Molasses | 30 | 30 | 30 | 30 | 30 |

| Premix | 20 | 20 | 20 | 20 | 20 |

| Slow-release Urea | 0 | 9 | 6 | 3 | 0 |

| Isobutyramide | 0 | 0 | 3 | 6 | 9 |

| Chemical Composition, g/kg DM | |||||

| OM | 948.1 | 947.9 | 948.0 | 948.0 | 948.0 |

| EE | 38.2 | 38.1 | 38.1 | 38.2 | 38.2 |

| CP | 125.1 | 125.2 | 125.1 | 125.1 | 125.2 |

| NDF | 350.2 | 350.1 | 350.2 | 350.1 | 350.2 |

| ADF | 190.1 | 190.0 | 190.1 | 190.1 | 190.1 |

SRU: 0.9% slow-release urea group; IBA: 0.9% isobutyramide group; SRU-I: 0.6% slow-release urea + 0.3% isobutyramide group; IBA-S: 0.6% isobutyramide + 0.3% slow-release urea group; SBM: soybean meal; DM: dry matter; OM: organic matter; EE: ether extract; CP: crude protein; NDF: neutral detergent fiber; ADF: acid detergent fiber. nih.gov

These findings for isobutyramide suggest a potential avenue for research into this compound, which possesses a similar amide structure but with a butyl substituent that could influence its rate of hydrolysis and subsequent utilization in the rumen.

The environmental fate of a chemical compound, including its persistence, transport, and degradation, is crucial for assessing its environmental impact. There is a lack of specific studies on the environmental fate and degradation of this compound in various chemical systems. However, general principles of environmental chemistry can provide some predictions. As an amide, this compound would be susceptible to hydrolysis, particularly under acidic or basic conditions, breaking down into s-butylamine and isobutyric acid. The rate of this hydrolysis would be dependent on factors such as pH and temperature.

In the environment, microbial degradation is often a primary pathway for the breakdown of organic compounds. While no specific microbial degradation studies for this compound were found, research on other butyl-containing compounds can offer some context. For instance, compounds like butyl benzyl (B1604629) phthalate (B1215562) are known to biodegrade in soil and aquatic environments, with the rate being influenced by environmental conditions. nih.gov Further research would be necessary to determine the specific degradation pathways and rates for this compound in various environmental compartments.

Future Directions and Emerging Research Avenues for N S Butyl Isobutyramide

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing amides often involve harsh conditions and the use of toxic activating agents, which generate significant waste. simsonpharma.comeverkemproducts.com The future synthesis of N-s-butyl-isobutyramide is poised to align with the principles of green chemistry, focusing on cleaner, more efficient, and sustainable methodologies. chemicalbook.com

Key research directions include:

Enzymatic Synthesis: Biocatalysis represents a significant leap forward in sustainable chemistry. The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), has been shown to be effective for the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.govnist.gov This approach offers high yields and purity without the need for intensive purification steps, making it a promising route for the large-scale, eco-friendly production of this compound. nih.govnist.gov

Photocatalysis: Recent advancements have demonstrated the use of Covalent Organic Framework (COF) based photocatalysts for the direct synthesis of amides from alcohols. simsonpharma.com This method operates under mild conditions, is activated by light, and features excellent recyclability of the catalyst, addressing many limitations of conventional thermal methods. simsonpharma.com

Reusable Catalytic Systems: The development of reusable Brønsted acidic ionic liquids presents another sustainable pathway. chemicalbook.com These catalysts can efficiently facilitate the direct amidation of carboxylic acids and amines with low environmental impact, even on a large scale. chemicalbook.com